3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Overview
Description
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound with a molecular formula of C25H27BrN4O4. This compound is characterized by the presence of a bromophenoxy group, a methoxy group, and a piperidinocarbonyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves multiple steps. One common method starts with the preparation of 3-[(2-bromophenoxy)methyl]-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions to introduce the pyrazole and piperidinocarbonyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and coupling reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOIC ACID
- 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZALDEHYDE
- 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZALDEHYDE
Uniqueness
Compared to similar compounds, 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE is unique due to the presence of the piperidinocarbonyl group attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN4O4/c1-29-23(25(32)30-12-6-3-7-13-30)20(15-27-29)28-24(31)17-10-11-21(33-2)18(14-17)16-34-22-9-5-4-8-19(22)26/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESHUQDVGXALAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br)C(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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